molecular formula C5H10N4O B13606189 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine

2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine

Cat. No.: B13606189
M. Wt: 142.16 g/mol
InChI Key: YLZYPHOMKXHJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethylene oxide in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-1,2,3-triazol-5-yl)oxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)oxyethanamine

InChI

InChI=1S/C5H10N4O/c1-9-5(4-7-8-9)10-3-2-6/h4H,2-3,6H2,1H3

InChI Key

YLZYPHOMKXHJDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.